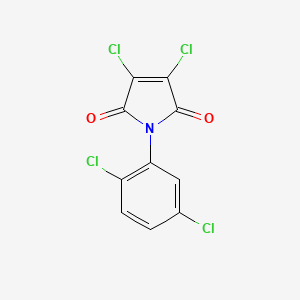

![molecular formula C20H22N6O2 B5545301 4-[4-(2-甲氧基苯甲酰)-1-哌嗪基]-6-(3-甲基-1H-吡唑-1-基)嘧啶](/img/structure/B5545301.png)

4-[4-(2-甲氧基苯甲酰)-1-哌嗪基]-6-(3-甲基-1H-吡唑-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidine derivatives have garnered significant attention for their diverse biological activities and potential therapeutic applications. They are structurally analogous to purines, making them pertinent in the study of various biochemical and pharmacological phenomena. These compounds are explored extensively for their potential in drug development, especially in areas concerning adenosine receptors, antiviral, anti-inflammatory, and anticancer activities.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from appropriately substituted pyrazoles or pyrimidines. For instance, derivatives similar to the requested compound have been synthesized through reactions involving the construction of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at relevant positions. Key strategies include nucleophilic substitution reactions and the use of phase transfer catalysis to introduce various substituents, thereby allowing for the synthesis of a wide range of derivatives with varied biological activities (Chern et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing significant insights into their three-dimensional conformation and electronic distribution. These studies provide a basis for understanding the interaction of these compounds with biological targets. The hydration states, hydrogen bonding patterns, and molecular conformations have been elucidated, showing their importance in biological activity and solubility (Trilleras et al., 2008).

科学研究应用

合成和抗炎镇痛性能评估

研究人员合成了结合"4-[4-(2-甲氧基苯甲酰)-1-哌嗪基]-6-(3-甲基-1H-吡唑-1-基)嘧啶"结构基序的新型衍生物,以评估其作为抗炎和镇痛剂的潜力。这些化合物,包括各种杂环衍生物,均经过测试,以了解其 COX-1/COX-2 抑制能力,显示出显着的镇痛和抗炎活性。合成方法突出了核心结构在生成具有潜在治疗益处的化合物方面的多功能性 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

在癌症治疗中的潜力

"4-[4-(2-甲氧基苯甲酰)-1-哌嗪基]-6-(3-甲基-1H-吡唑-1-基)嘧啶"的一些衍生物已被合成并筛选出其体外抗肿瘤活性。这些化合物表现出广泛的抗肿瘤活性,突出了这些衍生物在开发新的癌症治疗剂中的潜力。该研究强调了吡唑并[4,3‐c]吡啶系列的重要性,表明与其他类似物相比,这些衍生物对某些癌细胞系可能更具活性 (Rostom、Hassan 和 El-Subbagh,2009)。

多巴胺受体亲和力的探索

"4-[4-(2-甲氧基苯甲酰)-1-哌嗪基]-6-(3-甲基-1H-吡唑-1-基)嘧啶"衍生物中存在的结构基序与高亲和力多巴胺受体部分激动剂化合物的发现有关。这些化合物有利于多巴胺 D2 受体上 G 蛋白的激活而不是 β-arrestin 募集,表明它们在开发针对精神分裂症和其他多巴胺相关疾病等疾病的新型疗法中的潜在应用 (Möller 等人,2017)。

细胞毒性和抗癌活性

已评估新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的细胞毒性,结果表明某些合成的化合物对艾氏腹水癌 (EAC) 细胞表现出体外细胞毒活性。该研究强调了这些衍生物在促进开发新的抗癌剂方面的潜力 (Hassan、Hafez 和 Osman,2014)。

糖尿病研究的 GLUT 抑制剂

与所讨论化合物相关的吡唑并[3,4-d]嘧啶类已被确定为葡萄糖转运蛋白 1 (GLUT1) 的有效抑制剂,为开发糖尿病的新疗法提供了一条有希望的途径。这一发现基于高通量筛选 (HTS) 和广泛的构效关系 (SAR) 研究,揭示了抑制活性所需的必要结构基序,突出了该化合物在糖尿病研究中的相关性 (Siebeneicher 等人,2016)。

属性

IUPAC Name |

(2-methoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-15-7-8-26(23-15)19-13-18(21-14-22-19)24-9-11-25(12-10-24)20(27)16-5-3-4-6-17(16)28-2/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTXXFFGRPJQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methoxyphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)